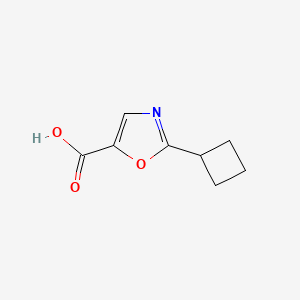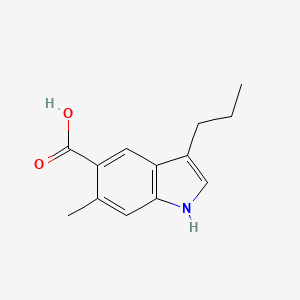
6-methyl-3-propyl-1H-indole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-propyl-1H-indole-5-carboxylic acid, also known as 6-MIPC, is a versatile small molecule used in a variety of scientific research applications. It has been used in the synthesis of various compounds and in the study of enzyme inhibition, protein-protein interactions, and drug receptor binding. 6-MIPC has a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
科学研究应用
6-methyl-3-propyl-1H-indole-5-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as indole-3-carboxylates, indole-3-carboxamides, and indole-3-carboxylic acids. 6-methyl-3-propyl-1H-indole-5-carboxylic acid has also been used in the study of enzyme inhibition, protein-protein interactions, and drug receptor binding. In addition, 6-methyl-3-propyl-1H-indole-5-carboxylic acid has been used in the development of new drugs and the exploration of new pathways for drug metabolism.
作用机制
The mechanism of action of 6-methyl-3-propyl-1H-indole-5-carboxylic acid is not fully understood. However, it is believed that 6-methyl-3-propyl-1H-indole-5-carboxylic acid binds to certain receptors in the body, resulting in a cascade of biochemical reactions that ultimately lead to the desired physiological effect. In addition, 6-methyl-3-propyl-1H-indole-5-carboxylic acid is believed to interact with certain enzymes, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
6-methyl-3-propyl-1H-indole-5-carboxylic acid has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, resulting in the inhibition of certain metabolic pathways. In addition, 6-methyl-3-propyl-1H-indole-5-carboxylic acid has been shown to bind to certain receptors in the body, resulting in the activation of certain biochemical pathways. 6-methyl-3-propyl-1H-indole-5-carboxylic acid has also been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
6-methyl-3-propyl-1H-indole-5-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, 6-methyl-3-propyl-1H-indole-5-carboxylic acid is non-toxic and has a low cost. However, 6-methyl-3-propyl-1H-indole-5-carboxylic acid has some limitations for laboratory experiments. It is not very soluble in organic solvents, and it has a low solubility in water. In addition, 6-methyl-3-propyl-1H-indole-5-carboxylic acid is not very stable in the presence of light or heat.
未来方向
There are several potential future directions for 6-methyl-3-propyl-1H-indole-5-carboxylic acid research. One potential direction is the development of new drugs and the exploration of new pathways for drug metabolism. Another potential direction is the exploration of new applications for 6-methyl-3-propyl-1H-indole-5-carboxylic acid, such as the development of new enzyme inhibitors or the exploration of new biochemical pathways. In addition, 6-methyl-3-propyl-1H-indole-5-carboxylic acid could be used to study protein-protein interactions and drug receptor binding. Finally, 6-methyl-3-propyl-1H-indole-5-carboxylic acid could be used to investigate the biochemical and physiological effects of different compounds.
合成方法
6-methyl-3-propyl-1H-indole-5-carboxylic acid can be synthesized from indole-5-carboxylic acid using a two-step reaction process. The first step involves the reaction of indole-5-carboxylic acid with N-methyl-3-propyl-1-methyl-1H-indole-5-carboxamide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the 6-methyl-3-propyl-1H-indole-5-carboxylic acid product. The second step involves the conversion of the 6-methyl-3-propyl-1H-indole-5-carboxylic acid product to the desired 6-methyl-3-propyl-1H-indole-5-carboxylic acid compound with the aid of a reducing agent, such as sodium borohydride.
属性
IUPAC Name |
6-methyl-3-propyl-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-4-9-7-14-12-5-8(2)10(13(15)16)6-11(9)12/h5-7,14H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCZBGZPDRAGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC2=C1C=C(C(=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)
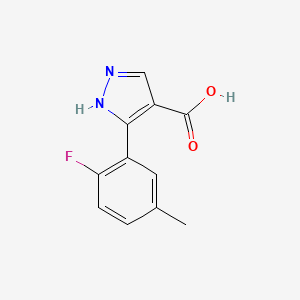
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)
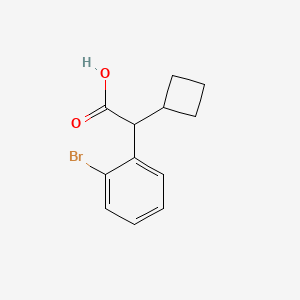
![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)



![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)
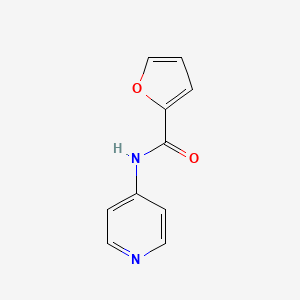

![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)

